(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(1S,5R)-8-azabicyclo[3.2.1]octan-2-ol |
InChI |
InChI=1S/C7H13NO/c9-7-4-2-5-1-3-6(7)8-5/h5-9H,1-4H2/t5-,6+,7?/m1/s1 |
InChI Key |
AOYUQKRGAQMSJV-JEAXJGTLSA-N |
Isomeric SMILES |
C1C[C@H]2C(CC[C@@H]1N2)O |
Canonical SMILES |
C1CC2C(CCC1N2)O |
Origin of Product |
United States |
Stereochemical Considerations and Absolute Configuration of 1s,5r 8 Azabicyclo 3.2.1 Octan 2 Ol
Elucidation of Absolute Configuration: Methodologies and Challenges
Determining the precise three-dimensional arrangement of atoms, or absolute configuration, for chiral molecules like (1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol is a fundamental step in chemical analysis. Various analytical techniques are employed for this purpose, each with its own advantages and inherent challenges.
Methodologies for determining absolute configuration include X-ray crystallography, which provides detailed structural maps by analyzing diffraction patterns of single crystals. purechemistry.org Spectroscopic methods are also pivotal; these include nuclear magnetic resonance (NMR) spectroscopy, often used after derivatizing the amine with chiral reagents, and optical methods such as electronic circular dichroism (eCD). nih.govpurechemistry.orgacs.org The competing enantioselective conversion (CEC) strategy has also been developed as an effective method for assigning configuration to cyclic amines. acs.org
Despite the availability of these techniques, elucidating the absolute configuration of tropane (B1204802) alkaloids presents notable difficulties. A significant challenge lies in the correlation of optical rotation signs with specific configurations, a process that has historically led to misassignments. nih.gov Furthermore, while methods like the hydrolysis of tropane esters to their corresponding alcohols might seem straightforward, they have proven unreliable in some cases. nih.gov The successful application of X-ray crystallography is contingent upon the ability to grow a suitable single crystal of the compound. purechemistry.org
Table 1: Methodologies for Determining Absolute Configuration
| Methodology | Principle | Challenges and Considerations |
|---|---|---|
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. purechemistry.org | Requires the formation of a high-quality single crystal. |
| Optical Rotation | Measures the rotation of plane-polarized light by a chiral compound. | Correlation between the sign of rotation and the absolute configuration is not always straightforward and can lead to errors. nih.gov |
| Electronic Circular Dichroism (eCD) | Measures the differential absorption of left and right circularly polarized light, especially useful for molecules with UV-active chromophores. nih.govpurechemistry.org | Interpretation can be complex and often requires comparison to reference spectra or computational models. |
| NMR of Chiral Derivatives | The amine is reacted with a chiral derivatizing agent to form diastereomers, which exhibit distinct NMR spectra. nih.govpurechemistry.org | Requires a suitable derivatization reaction that does not alter the stereocenter of interest. |
| Competing Enantioselective Conversion (CEC) | Uses two complementary, enantioselective reactions to determine the configuration of an enantiopure substrate. acs.org | Method's effectiveness can vary depending on the substrate and the selectivity of the reactions. |
Chirality at C2 and the Bridged Bicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane framework, the core of this compound, is a bridged bicyclic system that imparts significant conformational rigidity to the molecule. unirioja.es This structure contains multiple stereocenters, with the bridgehead carbons, C1 and C5, being two such centers. The "(1S,5R)" designation in the compound's name specifies the absolute configuration at these bridgehead positions.
Diastereomeric and Enantiomeric Relationships within the 8-Azabicyclo[3.2.1]octan-2-ol Series
The presence of multiple stereocenters (C1, C2, and C5) in the 8-azabicyclo[3.2.1]octan-2-ol structure gives rise to a number of possible stereoisomers. These isomers can be classified based on their relationship to one another as either enantiomers or diastereomers.
Enantiomers are non-superimposable mirror images. For a molecule with the configuration (1S, 5R, 2X), its enantiomer would have the opposite configuration at all chiral centers, (1R, 5S, 2Y). Enantiomers share identical physical properties except for their interaction with plane-polarized light and other chiral molecules.
Diastereomers are stereoisomers that are not mirror images of each other. This relationship occurs when a molecule has two or more stereocenters, and at least one, but not all, of these centers differs in configuration from its counterpart. For example, isomers with configurations like (1S, 5R, 2R) and (1S, 5R, 2S) would be diastereomers. The orientation of the hydroxyl group at C2 (often referred to as endo or exo) is a common source of diastereomerism in this series. google.com
The stereochemical configuration is critical for the biological activity of tropane alkaloids. The pharmacological action is often highly stereoselective, meaning that different stereoisomers can have vastly different affinities for biological targets like muscarinic receptors. nih.gov For instance, the S-(-)-isomer of hyoscyamine (B1674123) is known to be significantly more potent than its R-(+)-enantiomer. nih.gov
Table 2: Illustrative Stereoisomeric Relationships in the 8-Azabicyclo[3.2.1]octane Series
| Compound A Configuration | Compound B Configuration | Relationship | Description |
|---|---|---|---|
| (1S, 5R, 2R) | (1R, 5S, 2S) | Enantiomers | Configurations at all three chiral centers are inverted. |
| (1S, 5R, 2R) | (1S, 5R, 2S) | Diastereomers | Configurations at C1 and C5 are the same, but the configuration at C2 is inverted. |
Investigation of Racemization Pathways of Enantiopure 2-Hydroxy-8-azabicyclo[3.2.1]octanes via Aziridinium (B1262131) Intermediates
During the chemical synthesis of tropane alkaloids, it has been observed that enantiopure 2-hydroxy-8-azabicyclo[3.2.1]octane compounds can undergo racemization. csic.es Detailed experimental and computational studies have indicated that this loss of stereochemical integrity proceeds through the formation of an achiral, symmetric aziridinium intermediate. csic.es
The proposed mechanism involves the nitrogen atom of the bicyclic system participating in an intramolecular substitution reaction. The hydroxyl group at the C2 position is first converted into a good leaving group. The nitrogen atom then attacks the C2 carbon, displacing the leaving group and forming a transient, tricyclic aziridinium ion. This intermediate is achiral and symmetric. Subsequent nucleophilic attack on this intermediate (for example, by water) can occur from either face with equal probability. This non-stereospecific ring-opening regenerates the 2-hydroxy-8-azabicyclo[3.2.1]octane structure but results in a racemic mixture, containing both enantiomers. The formation of aziridinium ions has also been postulated in the rearrangement of related azabicyclic systems, highlighting their importance as reactive intermediates in this area of chemistry. uzh.ch
Mechanistic Investigations of Reactions Involving the 8 Azabicyclo 3.2.1 Octane Skeleton
Detailed Reaction Mechanisms of Pseudotransannular Ring Opening
A significant reaction for constructing the 8-azabicyclo[3.2.1]octane core is the pseudotransannular ring opening of epoxides derived from 5-aminocyclohept-1-enes. researchgate.netcsic.es This transformation, often catalyzed by a Brønsted acid, proceeds through a desymmetrization of the starting material. researchgate.netresearchgate.net
The proposed mechanism involves the protonation of the epoxide oxygen, which facilitates a nucleophilic attack by the tethered amine. This intramolecular cyclization leads to the formation of the bicyclic system. researchgate.netbohrium.com Computational and experimental studies have shed light on the intermediates and transition states involved. For instance, in certain cases, the reaction can proceed through an achiral symmetric aziridinium (B1262131) intermediate, which can lead to racemization of the product. researchgate.netcsic.es The stability of this intermediate and the energy barriers of the subsequent ring-opening steps are crucial in determining the final stereochemical outcome. researchgate.net The choice of catalyst and reaction conditions can influence the stereoselectivity, allowing for the enantioselective synthesis of various tropane (B1204802) alkaloids. researchgate.net
Nucleophilic Substitution Reactions and Stereochemical Outcomes at the C2 Position
The C2 position of the 8-azabicyclo[3.2.1]octane skeleton is a key site for functionalization. Nucleophilic substitution reactions at this position are pivotal for the synthesis of various tropane alkaloid analogs. researchgate.netcsic.es However, these reactions are often complicated by the potential for racemization.
Attempts to perform SN2 reactions on 2-hydroxy-8-azabicyclo[3.2.1]octane derivatives have shown a pronounced tendency to yield racemic products. csic.es This is attributed to the formation of a symmetric aziridinium cation intermediate. researchgate.netcsic.es For example, the reaction of a mesylated derivative with a nucleophile can lead to the formation of this intermediate, resulting in the loss of stereochemical information. csic.es
| Entry | Reactant | Conditions | Product | Stereochemical Outcome |
| 1 | 2-mesyloxy-8-azabicyclo[3.2.1]octane | NaCN | 2-cyano-8-azabicyclo[3.2.1]octane | Racemic csic.es |
| 2 | 2-hydroxy-8-azabicyclo[3.2.1]octane | Mitsunobu Reaction (DEAD, PPh3, Nu-H) | Substituted product | Unsuccessful/Racemic csic.es |
| Table depicting the stereochemical outcomes of nucleophilic substitution at the C2 position. |
These findings highlight the challenge of achieving stereocontrol in nucleophilic substitutions at the C2 position and underscore the importance of the aziridinium intermediate in dictating the reaction's stereochemical course.
Aldol (B89426) Condensation Reactions on the 8-Azabicyclo[3.2.1]octanone Framework
Aldol condensation of tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one) and its derivatives is a fundamental carbon-carbon bond-forming reaction for elaborating the tropane scaffold. rsc.orgresearchgate.netresearchgate.net The reaction mechanism involves the formation of an enolate under basic conditions, which then acts as a nucleophile, attacking the carbonyl group of an aldehyde or another ketone. wikipedia.org
The stereoselectivity of the aldol reaction of tropinone can be influenced by the reaction conditions. For instance, in the reaction with benzaldehyde, the amount of water used can dictate the predominant diastereomer formed. rsc.org A solventless reaction with an equimolar amount of water tends to favor the exo,syn-aldol, whereas an aqueous emulsion leads to the exo,anti-aldol as the major product. rsc.org This suggests that the reaction can be under thermodynamic control, with the stability of the product isomers being influenced by factors such as internal hydrogen bonding and the aqueous environment. rsc.org The use of chiral lithium amides as bases can induce enantioselectivity in the aldol reaction of tropinone. researchgate.netresearchgate.net
A tandem reaction involving deamination of tropinone-derived quaternary ammonium (B1175870) salts, followed by an aldol condensation and isomerization, provides a convenient route to 2-alkyltropones. organic-chemistry.org Mechanistic studies using deuterium-labeling have confirmed a pathway involving the formation of a dienolate intermediate, which then undergoes the aldol reaction. organic-chemistry.org
Mechanisms of Oxidation of Hydroxyl Groups within the Bicyclic Scaffold
The oxidation of hydroxyl groups within the 8-azabicyclo[3.2.1]octane framework is a crucial transformation, often leading to the corresponding ketones, which are versatile intermediates. chemicalbook.com For instance, the oxidation of tropine (B42219) (3α-tropanol) to tropinone is a key step in the biosynthesis of several tropane alkaloids. nih.gov
The specific mechanisms of oxidation depend on the reagents employed. For example, cytochrome P450 enzymes are involved in the oxidative demethylation of scopolamine (B1681570) in biological systems. nih.gov In synthetic chemistry, various oxidizing agents can be used. While specific mechanistic details for the oxidation of (1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol were not found in the provided search results, general mechanisms for alcohol oxidation can be considered.
Common oxidizing agents like chromic acid proceed through the formation of a chromate (B82759) ester, followed by an E2-like elimination of the C-H bond adjacent to the oxygen-bearing carbon. Other reagents, such as those used in Swern or Dess-Martin periodinane oxidations, involve different intermediates but ultimately achieve the conversion of the alcohol to a ketone. The stereoelectronic requirements of the elimination step can influence the reaction rate, depending on the orientation of the C-H bond relative to the leaving group.
Selectivity in C-H and O-H Insertion Reactions of Alkylidene Carbenes
Alkylidene carbenes are highly reactive intermediates that can undergo insertion into C-H and O-H bonds. researchgate.netchemtube3d.comchemtube3d.com The selectivity between these two reaction pathways is dependent on the spin state of the carbene. researchgate.net Singlet carbenes preferentially insert into O-H bonds, while triplet carbenes favor C-H insertion. researchgate.net
In the context of the 8-azabicyclo[3.2.1]octane scaffold, the presence of both C-H and O-H bonds in molecules like this compound presents a competitive scenario for carbene insertion reactions. The reaction of an alcohol with a carbene typically involves the formation of a complex, and the subsequent reaction path is dictated by the carbene's spin state. researchgate.net
Furthermore, intramolecular C-H insertion reactions of alkylidene carbenes are powerful methods for forming five-membered rings. researchgate.netbham.ac.uk The regioselectivity of these insertions can be controlled by electronic, conformational, steric, and stereoelectronic effects. nih.govnih.gov For example, an oxygen substituent can exert a strong stereoelectronic effect, directing the C-H insertion to a specific position. nih.gov In conformationally rigid systems like the 8-azabicyclo[3.2.1]octane skeleton, the reactivity of C-H bonds towards carbene insertion can be lower compared to acyclic systems. nih.gov
| Carbene Type | Preferred Insertion | Product Type |
| Singlet Carbene | O-H bond | Ether researchgate.netchemtube3d.com |
| Triplet Carbene | C-H bond | New C-C bond researchgate.netchemtube3d.com |
| Table showing the selectivity of carbene insertion reactions. |
Asymmetric Induction in C-Alkylation of Tropane-Derived Enamines
The C-alkylation of enamines derived from tropane ketones is a valuable method for the synthesis of α-alkylated aldehydes with asymmetric induction. acs.orgacs.orgnih.govnih.gov The tropane scaffold serves as a chiral auxiliary, influencing the facial selectivity of the incoming electrophile. acs.org
Quantum chemical studies have been employed to predict the stereochemical outcome of these reactions with good congruence with experimental results. acs.orgnih.govresearchgate.net The mechanism involves the formation of an enamine from a chiral tropinone derivative. The π-facial selectivity of the subsequent alkylation is biased by the steric hindrance imposed by the bicyclic framework of the tropane auxiliary. acs.org
For instance, the ethylation of enamines derived from 1-methyl- and 1,4,4-trimethyl-tropane has been shown to proceed with good to high levels of asymmetric induction. acs.orgnih.gov The presence of additional substituents on the tropane skeleton can enhance the stereoselectivity by increasing the steric bias on one face of the enamine. acs.org This approach demonstrates the potential of utilizing the inherent chirality and conformational rigidity of the tropane scaffold to control stereochemistry in asymmetric synthesis. acs.orgnih.gov
| Enamine Source | Electrophile | Enantiomeric Ratio (er) |
| 1-methyl-tropane derived enamine | EtI | 81:19 acs.orgnih.gov |
| 1,4,4-trimethyl-tropane derived enamine | EtI | 95:5 acs.orgacs.org |
| Table summarizing the asymmetric induction in the C-alkylation of tropane-derived enamines. |
Computational Chemistry and Conformational Analysis of 1s,5r 8 Azabicyclo 3.2.1 Octan 2 Ol and Its Derivatives
Quantum Chemical Calculations (e.g., DFT) for Reaction Pathway Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the reaction pathways involved in the synthesis and transformation of 8-azabicyclo[3.2.1]octane derivatives. These methods allow for the detailed exploration of potential energy surfaces, helping to identify transition states and intermediates, and thus providing a deeper understanding of reaction mechanisms.
For instance, DFT studies have been employed to investigate the enantioselective organocatalytic synthesis of tropanols. unizar.es These calculations have been crucial in explaining the stereoselectivity observed in the desymmetrization of 1-aminocyclohept-4-ene-derived epoxides, which leads to the formation of the 8-azabicyclo[3.2.1]octane scaffold. unizar.es By modeling the reaction pathways, researchers can rationalize the role of the chiral phosphoric acid catalyst in controlling the stereochemical outcome.
Furthermore, DFT calculations have been used to analyze the mechanism of reactions such as the Baeyer-Villiger oxidation of tropinone (B130398), a key intermediate in the biosynthesis of many tropane (B1204802) alkaloids. nih.govnih.gov These computational studies help to predict the regioselectivity and stereoselectivity of such oxidations, which are critical for the synthesis of specific tropane alkaloid analogues. The development of automated reaction path search methods combined with kinetics analysis using quantum chemical calculations is a promising approach for systematically predicting reactants and discovering new chemical transformations. nih.gov
Table 1: Applications of DFT in Studying 8-Azabicyclo[3.2.1]octane Derivatives
| Application | Investigated Reaction/Process | Key Insights from DFT |
| Reaction Mechanism | Enantioselective synthesis of tropanols | Elucidation of the role of chiral catalysts in desymmetrization and stereochemical control. unizar.es |
| Reaction Mechanism | Baeyer-Villiger oxidation of tropinone | Prediction of regioselectivity and stereoselectivity. |
| Spectroscopic Analysis | Vibrational analysis of 1,4-diazabicyclo[3.2.1]octane | Comparison with nortropane to understand structural and vibrational differences. spbu.ru |
| Stereoselectivity | C-alkylation of tropane-derived enamines | Prediction of the stereochemical outcome of alkylation reactions. acs.orgsemanticscholar.org |
Molecular Dynamics Simulations for Conformational Flexibility and Stability of the Azabicyclo[3.2.1]octane Scaffold
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed information about conformational flexibility and stability. nih.gov For the 8-azabicyclo[3.2.1]octane scaffold, MD simulations reveal how the bicyclic ring system behaves in different environments and how substitutions affect its dynamics.
MD simulations have been used to investigate the conformational landscape of tropane alkaloids and their derivatives. researchgate.net These simulations can quantify the energy differences between various conformations, such as the chair and boat forms of the six-membered ring, and determine the barriers to interconversion. smolecule.com This information is crucial for understanding how the conformation of the scaffold influences its interaction with biological targets. For example, simulations can reveal the solvent accessibility of different parts of the molecule, which is important for enzyme-substrate interactions. unizar.es
The stability of the azabicyclo[3.2.1]octane scaffold is a key determinant of the properties of its derivatives. MD simulations can assess this stability by monitoring structural parameters like bond lengths, bond angles, and dihedral angles over time. These simulations have shown that the bicyclic system is conformationally rigid, which has significant implications for the design of new therapeutic agents based on this scaffold. vulcanchem.comrsc.org
Theoretical Studies on Chirality and Stereochemical Induction
The 8-azabicyclo[3.2.1]octane skeleton is a common feature in a large family of natural products known as tropane alkaloids, many of which are chiral and exhibit significant biological activity. researchgate.net Theoretical studies are essential for understanding the origins of chirality in these molecules and for predicting the stereochemical outcomes of reactions used to synthesize them.
Computational methods can be used to model the transition states of reactions that create chiral centers in the 8-azabicyclo[3.2.1]octane scaffold. researchgate.net By comparing the energies of different transition state structures, researchers can predict which stereoisomer will be formed preferentially. This has been successfully applied to the C-alkylation of tropane-derived enamines, where computational predictions of stereoselectivity were found to be in good agreement with experimental results. acs.orgsemanticscholar.org
Furthermore, theoretical studies can help to elucidate the mechanism of stereochemical induction in reactions involving chiral catalysts or auxiliaries. For example, in the asymmetric synthesis of tropanes through the desymmetrization of meso-epoxides, computational analysis can reveal how the chiral catalyst interacts with the substrate to control the stereochemistry of the ring-opening reaction. researchgate.net The ability to predict and control the chirality of these molecules is of paramount importance for the development of new drugs, as different stereoisomers can have vastly different pharmacological properties. nih.gov
Analysis of Preferred Conformations (e.g., Chair-Envelope) of the Bicyclic System
The 8-azabicyclo[3.2.1]octane system consists of a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring, which share a nitrogen atom and two carbon atoms. researchgate.net The conformation of this bicyclic system is crucial to its chemical reactivity and biological activity. The six-membered ring typically adopts a chair conformation, which is generally more stable than the boat conformation due to reduced torsional and steric strain. quora.comlibretexts.orglibretexts.orgbyjus.com
Spectroscopic techniques, such as NMR, combined with computational calculations, are used to determine the preferred conformation of the bicyclic system in solution. researchgate.net For many 3-methyl-3-azabicyclo[3.2.1]octan-8-ol derivatives, studies have shown that they adopt a preferred chair-envelope conformation in solution, with the N-CH3 group in an equatorial position. researchgate.net The chair conformation of the piperidine ring can be puckered or flattened depending on the substitution pattern. researchgate.net
The boat conformation, while less stable, can be populated and may be important in certain chemical transformations or biological interactions. libretexts.orglibretexts.org The flexibility of the boat form allows for twisting to a more stable twist-boat conformation, which minimizes unfavorable interactions. libretexts.orglibretexts.org Understanding the relative energies and populations of these different conformations is essential for a complete picture of the molecule's behavior.
Table 2: Conformational Preferences of the 8-Azabicyclo[3.2.1]octane System
| Conformation | Relative Stability | Key Features |
| Chair | Most Stable | Adjacent hydrogens are in staggered positions, minimizing repulsion. libretexts.org |
| Twist-Boat | Intermediate Stability | Reduces steric hindrance between "flagpole" hydrogens and eclipsing interactions compared to the boat form. libretexts.orglibretexts.org |
| Boat | Least Stable | Unfavorable nonbonded interactions between "flagpole" hydrogens and eclipsed hydrogens along the sides. libretexts.orglibretexts.org |
Role of Intermolecular Interactions in Conformational Landscape
The conformational landscape of a molecule is not only determined by its intramolecular forces but also by its interactions with the surrounding environment. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, can significantly influence the preferred conformation of the 8-azabicyclo[3.2.1]octane system. researchgate.netias.ac.in
In the solid state, X-ray crystallography can reveal the precise conformation of the molecule and the nature of its intermolecular interactions. For example, in the crystal structure of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol, the bicyclic system adopts a chair-envelope conformation, and the molecules are linked by intermolecular O-H···N hydrogen bonds. researchgate.net These hydrogen bonds play a crucial role in stabilizing the crystal packing.
In solution, the solvent can also influence the conformational equilibrium. Computational studies can model these solvent effects and predict how the conformational preferences might change in different media. For instance, the relative stability of N-alkyl invertomers in tropane alkaloids can be influenced by the solvent, which can affect the interactions with receptor binding sites. academie-sciences.fr The interplay between intramolecular and intermolecular forces ultimately determines the three-dimensional structure of the molecule, which is a key factor in its biological function.
Spectroscopic Characterization Techniques for Stereochemical Elucidation of 1s,5r 8 Azabicyclo 3.2.1 Octan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. For (1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its constitution and relative stereochemistry.
High-Resolution ¹H and ¹³C NMR for Structural Assignment
High-resolution ¹H and ¹³C NMR spectra are fundamental for assigning the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the nuclei, while the coupling constants (J), measured in Hertz (Hz), reveal the connectivity and dihedral angles between adjacent protons.
In the ¹H NMR spectrum of a typical 8-azabicyclo[3.2.1]octane system, the bridgehead protons (H-1 and H-5) resonate at characteristic chemical shifts. The proton attached to the carbon bearing the hydroxyl group (H-2) would also show a specific chemical shift and coupling pattern depending on its orientation (exo or endo). The remaining methylene (B1212753) protons of the bicyclic system would appear as complex multiplets.
Interactive Table 1: Representative ¹H and ¹³C NMR Data for a 2-hydroxynortropane derivative.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~3.5 | ~64.0 |
| 2 | ~4.0 | ~69.0 |
| 3 | 1.5 - 2.0 | ~35.0 |
| 4 | 1.5 - 2.0 | ~22.0 |
| 5 | ~3.5 | ~64.0 |
| 6 | 1.8 - 2.2 | ~47.0 |
| 7 | 1.8 - 2.2 | ~47.0 |
| 8 | - | - |
Note: The data presented are estimates for a related compound and may not represent the exact values for this compound. Actual values can vary based on solvent and experimental conditions.
Nuclear Overhauser Effect (NOE) and Two-Dimensional NMR (NOESY, gHSQC) for Stereochemical Confirmation
To confirm the specific (1S,5R) stereochemistry and the relative orientation of the hydroxyl group, two-dimensional NMR techniques are employed. google.com A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial as it identifies protons that are close in space, irrespective of their bonding connectivity. For instance, a NOE correlation between the H-2 proton and one of the bridgehead protons would help in establishing the exo or endo orientation of the hydroxyl group.
A Gradient Heteronuclear Single Quantum Coherence (gHSQC) spectrum correlates each proton with its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra. google.com Further information can be obtained from a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations between protons and carbons that are two or three bonds away, helping to piece together the complete carbon skeleton. google.com
Vibrational Spectroscopy (IR) for Structural Features and Intermolecular Associations
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its bonds.
A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening indicating the presence of hydrogen bonding. The N-H stretching vibration of the secondary amine would appear in a similar region, typically around 3300 cm⁻¹. The C-H stretching vibrations of the aliphatic ring system would be observed just below 3000 cm⁻¹. The C-O stretching vibration would give rise to a strong band in the 1260-1000 cm⁻¹ region.
Interactive Table 2: Characteristic IR Absorption Bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching (H-bonded) | 3400 - 3200 (broad) |
| N-H | Stretching | ~3300 |
| C-H | Stretching (aliphatic) | 2960 - 2850 |
| C-O | Stretching | 1260 - 1000 |
X-ray Crystallography for Solid-State Absolute Stereochemistry Determination
While NMR and IR spectroscopy provide detailed information about the structure in solution and the functional groups present, X-ray crystallography offers the definitive determination of the absolute stereochemistry in the solid state. nih.gov By diffracting X-rays through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.
For this compound, an X-ray crystal structure would unambiguously confirm the (1S,5R) configuration at the bridgehead carbons and determine the relative stereochemistry of the hydroxyl group at C-2. nih.gov It would also provide precise bond lengths, bond angles, and torsion angles, offering insights into the conformation of the bicyclic system, which typically adopts a chair conformation for the six-membered ring and an envelope conformation for the five-membered ring. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. google.com In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For C₇H₁₃NO, the expected molecular weight is approximately 127.18 g/mol .
The molecular ion of this compound can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure. Common fragmentation pathways for tropane-like alkaloids include the loss of the hydroxyl group as a water molecule (M-18) and cleavages of the bicyclic ring system. The resulting fragmentation pattern provides a fingerprint that can be used to identify the compound.
Interactive Table 3: Expected Mass Spectrometry Data for this compound.
| Ion | m/z (expected) | Description |
| [C₇H₁₃NO]⁺ | ~127 | Molecular Ion (M⁺) |
| [C₇H₁₁N]⁺ | ~109 | Loss of H₂O |
| Various | Fragments from ring cleavage |
Derivatization Strategies and Synthetic Utility of 1s,5r 8 Azabicyclo 3.2.1 Octan 2 Ol As a Chiral Building Block
Functionalization at the Hydroxyl Group (e.g., Esterification, Etherification)
The hydroxyl group at the C2 position of (1S,5R)-8-azabicyclo[3.2.1]octan-2-ol is a primary site for functionalization, enabling the introduction of a wide variety of substituents through well-established reactions such as esterification and etherification. These transformations are crucial for building molecular complexity and modulating the physicochemical properties of the resulting derivatives.
Standard esterification procedures, often involving the reaction of the alcohol with an activated carboxylic acid derivative (like an acid chloride or anhydride) or using coupling agents, can be employed to introduce ester moieties. acs.org For instance, analogous transformations on the related 3-hydroxy tropane (B1204802) systems are routinely used in the synthesis of compounds like cocaine and atropine (B194438), where the ester group is a key pharmacophoric element. nih.gov
Etherification can be achieved through various methods, including the Mitsunobu reaction. This reaction allows for the coupling of the C2-hydroxyl group with a range of primary or secondary alcohols under mild, stereoinvertive conditions. For example, an N-protected 8-azabicyclo[3.2.1]octan-3-ol can be reacted with an alcohol in the presence of reagents like diethylazodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃) to form the corresponding ether. researchgate.net
Additionally, the hydroxyl group can be converted into a good leaving group to facilitate nucleophilic substitution. A notable example is the Appel reaction, which transforms the alcohol into a bromide using reagents such as triphenylphosphine and carbon tetrabromide. This bromide derivative then becomes a versatile intermediate for introducing other functionalities. cdnsciencepub.com
| Reaction Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Esterification | Acid chloride or anhydride, base | C2-Ester | acs.org |
| Etherification (Mitsunobu) | Alcohol, DEAD, PPh₃, THF | C2-Ether | researchgate.net |
| Conversion to Bromide (Appel) | CBr₄, PPh₃ | C2-Bromide | cdnsciencepub.com |
Modifications of the Nitrogen Atom (e.g., Protecting Group Chemistry, Alkylation, Acylation)
Protecting Group Chemistry: The nitrogen is often protected to prevent its interference in subsequent synthetic steps that involve sensitive reagents. researchgate.net The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its stability and ease of removal under acidic conditions. researchgate.net For example, N-Boc protection of 8-azabicyclo[3.2.1]octan-3-ol is a standard first step before functionalizing the hydroxyl group. researchgate.net After the desired modifications are made elsewhere on the scaffold, the Boc group can be cleanly removed using acids like trifluoroacetic acid (TFA). researchgate.net Other protecting groups, such as benzyl, can also be employed and are typically removed via catalytic hydrogenation (e.g., using Palladium on carbon). rsc.org
Alkylation and Acylation: The secondary amine of the unprotected scaffold (nortropane derivative) is readily functionalized. N-alkylation can be achieved by reacting the amine with alkyl halides or sulfonates in the presence of a base. researchgate.net Reductive amination with aldehydes or ketones provides another route to a diverse range of N-alkyl derivatives. nih.gov Acylation, the introduction of an R-C=O group, is accomplished by reacting the amine with acyl chlorides or anhydrides to form amides. This strategy has been used to synthesize a series of biaryl amides that function as vasopressin receptor antagonists. uni-regensburg.de These modifications at the nitrogen atom are fundamental in structure-activity relationship (SAR) studies to optimize ligand-receptor interactions. researchgate.net
| Modification | Reagents & Conditions | Purpose / Outcome | Reference |
|---|---|---|---|
| Boc Protection | (Boc)₂O | Protects nitrogen for subsequent reactions | researchgate.net |
| Boc Deprotection | Trifluoroacetic acid (TFA) | Restores the secondary amine | researchgate.net |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃) | Introduces N-alkyl substituents | researchgate.net |
| N-Acylation | Acyl chloride, base | Forms N-amides, modulates properties | uni-regensburg.de |
| N-Benzylation Deprotection | H₂, Pd/C | Removes N-benzyl group | rsc.org |
Introduction of Substituents at Other Positions (e.g., C6/C7 Derivatization)
While functionalization at the C2 alcohol and N8 amine is common, introducing substituents at other positions of the 8-azabicyclo[3.2.1]octane core, such as C6 and C7, significantly expands the structural diversity of accessible analogues. acs.org These positions are often targeted to fine-tune biological activity and explore new regions of chemical space.
One effective strategy involves starting with a precursor that contains a C6-C7 double bond (a trop-6-ene derivative). This olefin can serve as a versatile handle for further functionalization. For example, dihydroxylation of the double bond using reagents like osmium tetroxide (OsO₄) with N-methylmorpholine-N-oxide (NMO) yields the corresponding C6,C7-diol. nih.govworktribe.com This introduces two new hydroxyl groups that can be further derivatized.
Alternative approaches build the bicyclic scaffold in a manner that incorporates the desired substituents from the outset. A [3+2] cycloaddition cascade involving cyclopropanated pyrroles and electron-deficient dipolarophiles has been shown to be an effective method for constructing the 8-azabicyclo[3.2.1]octane core with various substituents at the C6 and C7 positions. nih.gov Furthermore, structure-activity relationship studies on NK1 antagonists have explored the impact of acidic substituents at the C6-exo position, demonstrating that these modifications can lead to high-affinity compounds. acs.org Oxidative degradation of C6/C7-dicarboxylic acids, formed after hydrogenation of the corresponding cycloaddition adducts, can also provide access to C6/C7-functionalized systems. nih.gov
Transformation into Other Bridged Bicyclic Systems
The 8-azabicyclo[3.2.1]octane framework, while conformationally rigid, can undergo skeletal rearrangements to yield other bridged bicyclic systems under specific reaction conditions. These transformations provide access to novel and structurally distinct scaffolds that may possess unique biological properties.
A notable example is the Lewis acid-induced rearrangement of an epoxytropinone, a derivative of the 8-azabicyclo[3.2.1]octane skeleton. This reaction proceeds via a nitrogen-driven cascade, transforming the initial 8-azabicyclo[3.2.1]octane core into a 6-azabicyclo[3.2.1]octane system. researchgate.net This particular rearrangement was a key step in the total synthesis of the alkaloid (±)-peduncularine, demonstrating its synthetic utility. researchgate.net Such rearrangements often proceed through strained intermediates like aziridinium (B1262131) ions, which can be opened by nucleophiles to yield a rearranged product. wikipedia.org
While less common, other rearrangements can be envisioned. For instance, the ring opening of tropinone (B130398), a related ketone, using chiral lithium amides does not lead to a different bicyclic system but instead opens the ring to form enantioselectively enriched 2-cycloheptenones. nih.gov This highlights that the reaction pathway is highly dependent on the chosen reagents and conditions, which can either preserve, rearrange, or open the bicyclic framework.
Application in the Stereocontrolled Synthesis of Analogues with Tailored Chemical Properties
This compound and its parent scaffold are of paramount importance in the stereocontrolled synthesis of a vast number of analogues, particularly tropane alkaloids and their derivatives, which exhibit significant biological activities. nih.gov The rigid, chiral nature of the scaffold allows for the precise spatial arrangement of functional groups, which is critical for selective interactions with biological targets such as receptors and transporters in the central nervous system. nih.govuni-regensburg.de
This building block is a cornerstone in the synthesis of natural products and their analogues used to treat neurological and psychiatric disorders. nih.gov For example, enantioselective methods, such as the desymmetrization of meso-epoxides catalyzed by a Brønsted acid, can produce 5-substituted 8-azabicyclo[3.2.1]octan-2-ols with high enantiocontrol. cdnsciencepub.com These intermediates have been successfully applied in the total synthesis of alkaloids like (–)-α-tropanol and (+)-ferruginine. cdnsciencepub.com
Furthermore, constraining a more flexible core, such as a piperidine (B6355638), into the more conformationally rigid 8-azabicyclo[3.2.1]octane scaffold has proven to be a successful strategy in drug design. This approach led to the discovery of potent NAAA inhibitors, where the bicyclic analogue showed a significant boost in potency compared to its monocyclic counterpart. worktribe.com Similarly, a series of biaryl amides built on this framework were synthesized and evaluated as potent mixed vasopressin receptor antagonists. uni-regensburg.de These examples underscore the scaffold's utility in creating analogues with tailored chemical and pharmacological properties through predictable, stereocontrolled modifications.
Structure-Reactivity and Conformational Relationships of Azabicyclo[3.2.1]octane Derivatives
The chemical reactivity and biological activity of 8-azabicyclo[3.2.1]octane derivatives are intrinsically linked to their three-dimensional structure and conformational preferences. The bicyclic system typically adopts a chair-envelope conformation. In this arrangement, the six-membered piperidine ring is in a chair conformation, while the five-membered pyrrolidine (B122466) ring adopts an envelope shape.
This defined conformational landscape has profound implications for reactivity. The geometric relationship between reacting groups is often fixed, leading to high stereoselectivity in reactions. Computational studies have shown that the orientation of a substituent (axial versus equatorial) can dictate the feasibility of certain reaction pathways. For example, a 1,4-elimination reaction is favored when the leaving group is in an equatorial position, allowing for an antiperiplanar relationship with the breaking C-C bond and the lone pair orbital on the nitrogen atom. Conversely, the reaction is disfavored if the leaving group is axial. The stereochemistry of the scaffold can also be susceptible to racemization under certain conditions, such as through the formation of a transient, symmetric aziridinium intermediate, which represents a key structure-reactivity relationship. cdnsciencepub.com
| Feature | Description | Implication | Reference |
|---|---|---|---|
| Core Conformation | The bicyclic system adopts a chair-envelope conformation. | Provides a rigid, predictable 3D structure. | |
| N-Substituent Orientation | N-alkyl groups typically occupy an equatorial position relative to the piperidine chair. | Minimizes steric strain and influences receptor binding. | |
| Stereochemistry and Reactivity | The fixed spatial arrangement of substituents dictates reaction outcomes. | Enables stereoselective transformations and predictable reactivity (e.g., eliminations). | |
| Aziridinium Intermediate | Can form under certain conditions, leading to racemization or rearrangement. | A key mechanistic pathway affecting stereochemical integrity and product distribution. | cdnsciencepub.comwikipedia.org |
Green Chemistry Principles in the Synthesis of 8 Azabicyclo 3.2.1 Octan 2 Ol Derivatives
Atom Economy Maximization in Reaction Design
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. High atom economy is characteristic of reactions like cycloadditions and rearrangements, which are pivotal in constructing the 8-azabicyclo[3.2.1]octane scaffold.
Key strategies for maximizing atom economy in the synthesis of these compounds include:
Cycloaddition Reactions: Intramolecular and intermolecular cycloadditions are powerful tools for building the bicyclic core structure in a single, efficient step. ehu.es For instance, the [3+2]-cycloaddition cascade of cyclopropanated pyrrole (B145914) derivatives, which can be induced thermally, represents a highly atom-economical approach to the 8-azabicyclo[3.2.1]octane framework. uni-regensburg.de Similarly, 1,3-dipolar cycloadditions involving azomethine ylides are frequently used to construct the bicyclic system with high efficiency. ehu.esrsc.org These reactions typically incorporate all or most of the atoms from the starting materials into the product, generating few or no by-products.
Domino Reactions: These multi-step reactions, where subsequent transformations occur in a single pot without isolating intermediates, inherently improve atom economy. A hypervalent iodine-mediated domino reaction has been developed for the synthesis of related dioxo-azabicyclo[3.2.1]octanes, showcasing how multiple bonds can be formed in one sequence. researchgate.net
Biosynthesis: The natural production of tropane (B1204802) alkaloids in plants represents the pinnacle of atom economy. nih.gov Biosynthetic pathways utilize enzymes to precisely construct the complex tropane ring from simple precursors like ornithine, arginine, and acetate. nih.govmdpi.com While challenging to replicate in a laboratory setting, these biological pathways provide a blueprint for ideal synthetic efficiency.
Table 1: Comparison of Reaction Types for Atom Economy
| Reaction Type | Description | Atom Economy | By-products | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | A thermally induced cascade reaction forming the bicyclic core. | High | Minimal | uni-regensburg.de |
| 1,3-Dipolar Cycloaddition | Reaction between a 1,3-dipole (e.g., azomethine ylide) and a dipolarophile. | High | Minimal | ehu.esrsc.org |
| Traditional Multi-step Synthesis | Linear synthesis involving protection, activation, and deprotection steps. | Low to Moderate | Stoichiometric reagents and by-products from each step. | google.com |
| Biosynthesis | Enzyme-catalyzed synthesis in plants from simple amino acid precursors. | Very High | Water, CO2 (as part of metabolic cycles) | nih.govmdpi.com |
Solvent Selection and Minimization (e.g., Aqueous Media, Recoverable Solvents)
The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction and are a primary source of waste. Efforts in the synthesis of 8-azabicyclo[3.2.1]octane derivatives focus on replacing hazardous organic solvents with more benign alternatives.
Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Research has demonstrated the feasibility of conducting key synthetic steps in water. For example, a highly stereoselective intramolecular nitrone cycloaddition has been achieved in organized aqueous media, catalyzed by surfactants, to form related bicyclic structures. researchgate.net While many organic reactions face solubility challenges in water, techniques like using co-solvents or phase-transfer catalysts can overcome these limitations. Some procedures utilize aqueous solutions for work-up and extraction, adjusting pH to isolate the product, which minimizes the use of organic solvents for purification. google.com
Development of Catalytic and Reagent-Free Processes
Catalytic reactions are a cornerstone of green chemistry because they reduce the need for stoichiometric reagents, which often end up as waste. The development of catalytic methods for synthesizing 8-azabicyclo[3.2.1]octane derivatives has been a major area of research. rsc.org
Metal-Based Catalysis: A wide range of metal catalysts have been employed. Dual catalytic systems, such as a combination of a rhodium(II) complex and a chiral Lewis acid, have been used for asymmetric 1,3-dipolar cycloadditions to produce optically active bicyclic products with high enantioselectivity. rsc.org Palladium catalysts are used in Suzuki and Stille reactions for creating carbon-carbon bonds in the synthesis of complex derivatives. acs.org Iridium complexes have proven effective for the N-heterocyclization of primary amines with diols to form various cyclic amines. organic-chemistry.org A one-pot aminocyclization of 2,5-tetrahydrofurandimethanol to a related oxa-azabicyclo[3.2.1]octane structure is efficiently catalyzed by a Pt/NiCuAlOx system. researchgate.net
Organocatalysis: Chiral phosphoric acids, a type of Brønsted acid, have been used as organocatalysts in the asymmetric synthesis of tropanes through the intramolecular desymmetrization of meso-epoxides. researchgate.net
Reagent-Free Processes: While completely reagent-free processes are rare, thermally induced reactions, such as the 6π-electrocyclic ring-opening/cycloaddition cascade, can be performed without the need for additional reagents, relying on heat to drive the transformation. uni-regensburg.de
Table 2: Examples of Catalytic Systems in the Synthesis of Azabicyclo[3.2.1]octane and Related Scaffolds
| Catalyst System | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Rhodium(II) complex / Chiral Lewis Acid | Asymmetric 1,3-dipolar cycloaddition | Optically active 8-oxabicyclo[3.2.1]octanes | rsc.org |
| Chiral Phosphoric Acids (e.g., VAPOL-derived) | Intramolecular desymmetrization of meso-epoxides | Asymmetric tropanes | researchgate.net |
| Cp*Ir complex | N-heterocyclization of amines with diols | Cyclic amines | organic-chemistry.org |
| Pt/NiCuAlOx | One-pot aminocyclization | 8-oxa-3-azabicyclo[3.2.1]octane | researchgate.net |
| Palladium / Zinc (II) cyanide | Cyanation of aniline (B41778) precursors | Cyanated derivatives | google.com |
Reduction of Waste Generation and By-product Formation
Minimizing waste is directly linked to maximizing atom economy and using catalytic methods. The ideal synthesis produces only the desired product with no by-products.
A significant advancement in waste reduction for this class of compounds has been the move away from classical methods that use hazardous or inefficient reagents. For example, one improved process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols eliminates the use of undesirable tin chemistry (as in the Stille coupling), which generates toxic organotin by-products that are difficult to remove. google.com Instead, a one-step procedure using an alkyl lithium reagent was developed, which also features a simpler work-up. google.com
The generation of salt by-products is another consideration. Many reactions involve the use of a base (e.g., potassium carbonate, sodium hydride) to facilitate a reaction, which generates a corresponding salt. google.com While often less hazardous than organic by-products, these salts still contribute to the waste stream. Catalytic cycles, by their nature, regenerate the active species, thus avoiding the large-scale production of such waste. The use of excess reagents, such as an excess of an amine in a urea (B33335) synthesis, requires additional purification steps to remove the unreacted starting material, contributing to solvent waste. nih.gov Optimizing stoichiometry is therefore crucial for waste reduction.
Energy Efficiency in Synthetic Procedures (e.g., Microwave Assistance)
Improving energy efficiency involves conducting reactions at ambient temperature and pressure or using alternative energy sources to reduce reaction times and energy consumption.
Microwave-assisted synthesis has emerged as a key technology for enhancing energy efficiency in the preparation of 8-azabicyclo[3.2.1]octane derivatives. uni-regensburg.de Microwave irradiation can dramatically accelerate reaction rates, leading to significantly shorter reaction times compared to conventional thermal heating.
In the preparation of a library of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold, a microwave-assisted reaction took only 5 minutes, compared to 1 hour for the equivalent thermal reaction. nih.gov
A microwave-assisted, stereoselective [3+2]-cycloaddition cascade was developed to access 8-aza- and 8-oxabicyclo[3.2.1]octanes in just two steps from simple pyrroles and furans. uni-regensburg.deresearchgate.net
The synthesis of various nitrogen-containing heterocycles via cyclocondensation in an aqueous medium was also shown to be highly efficient under microwave irradiation. organic-chemistry.org
This rapid heating not only saves energy but can also lead to higher yields and cleaner reaction profiles by minimizing the formation of thermal decomposition by-products.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Benefit of Microwave | Reference |
|---|---|---|---|---|
| Urea Synthesis | 1 hour reaction time with thermal heating. | 5 minutes reaction time at ~100 °C. | 12x reduction in reaction time. | nih.gov |
| [3+2] Cycloaddition Cascade | Requires high temperatures for extended periods for thermal induction. | Rapid, thermally induced cleavage of cyclopropane (B1198618) bond. | Increased efficiency and speed. | uni-regensburg.de |
| Cyclocondensation | Standard heating methods, often requiring longer times and organic solvents. | Simple and efficient cyclocondensation in an aqueous medium. | Reduced reaction times, enables use of aqueous media. | organic-chemistry.org |
Conclusion and Future Research Directions
Summary of Current Understanding and Achievements
The 8-azabicyclo[3.2.1]octane skeleton is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including atropine (B194438) and cocaine. researchgate.netnih.gov For decades, the primary source of these compounds was extraction from plants of the Solanaceae family. rsc.org A monumental achievement in the field was the elucidation of the complete biosynthetic pathways for key tropane (B1204802) alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570), which has subsequently enabled their de novo production in engineered yeast. rsc.org
From a synthetic standpoint, a significant breakthrough has been the development of methods for the enantioselective construction of the tropane core, moving beyond classical approaches like the Robinson tropinone (B130398) synthesis. researchgate.netnih.gov A key achievement relevant to (1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol is the enantioselective synthesis of 2-hydroxytropanes. One notable method is the Brønsted acid-catalyzed desymmetrization of meso-epoxides derived from 5-aminocyclohept-1-enes. csic.es This reaction provides direct access to the 8-azabicyclo[3.2.1]octan-2-ol structure with high levels of stereocontrol, a critical step toward producing specific stereoisomers like the one . csic.es
| Key Achievement | Description | Significance |
| Elucidation of Biosynthesis | The complete biosynthetic pathway for hyoscyamine and scopolamine was determined. rsc.org | Enables metabolic engineering and de novo production in microorganisms like yeast. rsc.org |
| Enantioselective Synthesis | Development of methods like Brønsted acid-catalyzed desymmetrization of meso-epoxides. csic.es | Allows for the direct, stereocontrolled synthesis of the 8-azabicyclo[3.2.1]octan-2-ol core. csic.es |
| Scaffold for Libraries | Use of the nortropane scaffold to create large libraries of compounds, such as unsymmetrical ureas. nih.gov | Facilitates the exploration of structure-activity relationships for new drug discovery. nih.gov |
Unresolved Challenges in Stereoselective Synthesis
Despite significant progress, the stereoselective synthesis of complex tropane alkaloids, including specific isomers like this compound, remains a formidable challenge. rsc.orgresearchgate.net Most current asymmetric strategies either depend on the desymmetrization of an existing tropinone derivative or begin with an enantiomerically pure starting material from the "chiral pool". researchgate.netrsc.org The development of catalytic asymmetric methods that can construct the bicyclic system from simple, achiral precursors and simultaneously set multiple stereocenters is a primary goal that has yet to be fully realized. researchgate.net
A specific and critical challenge was identified in the synthesis of enantiopure 2-hydroxy-8-azabicyclo[3.2.1]octane. Researchers found that this compound exhibits a strong tendency to racemize. csic.es This racemization is believed to occur via the formation of a transient, achiral and symmetric aziridinium (B1262131) intermediate, which compromises the stereochemical integrity of the molecule. csic.es Overcoming this instability is crucial for the practical synthesis and utilization of specific enantiomers like this compound. Furthermore, controlling the relative stereochemistry of various substituents on the tropane ring during synthesis continues to be a complex task.
Emerging Methodologies for Bridged Nitrogen Heterocycles
To address the challenges in synthesis, chemists are exploring a variety of innovative strategies for constructing bridged nitrogen heterocycles like the 8-azabicyclo[3.2.1]octane system. These emerging methods promise more efficient and versatile access to these complex molecules.
Asymmetric Cycloadditions: The [3+2] dipolar cycloaddition of azomethine ylides has emerged as a powerful tool. nih.govrsc.org Copper(I)-catalyzed versions of this reaction allow for the highly enantioselective synthesis of functionalized tropane scaffolds, creating several stereocenters in a single, efficient step. nih.gov
Catalytic Desymmetrization: The aforementioned Brønsted acid-catalyzed pseudotransannular ring-opening of epoxides is a prime example of this strategy, providing a direct route to enantiopure 2-hydroxytropanes. csic.esresearchgate.net
Sequential Mannich Reactions: A multistep strategy involving a highly diastereoselective decarboxylative Mannich reaction of a chiral N-tert-butanesulfinyl imine, followed by an organocatalyzed intramolecular Mannich cyclization, offers another sophisticated route to substituted bicyclic systems. mdpi.com
Metabolic Engineering: With the blueprint of biosynthesis now in hand, the genetic engineering of microorganisms to produce tropane alkaloids is a rapidly advancing frontier. rsc.org This approach could provide a sustainable and economically viable alternative to chemical synthesis or plant extraction for certain high-value compounds.
| Methodology | Key Features | Potential Advantage |
| Asymmetric [3+2] Cycloaddition | Copper(I) catalysis, reaction of azomethine ylides. nih.gov | High enantioselectivity; rapid construction of complex, multi-stereocenter scaffolds. nih.govrsc.org |
| Brønsted Acid-Catalyzed Ring Opening | Desymmetrization of meso-epoxides using chiral phosphoric acids. csic.es | Direct access to enantiomerically enriched 2-hydroxytropanes. csic.esresearchgate.net |
| Sequential Mannich Reactions | Use of chiral sulfinyl imines and organocatalysis. mdpi.com | High diastereoselectivity and modularity for synthesizing substituted derivatives. mdpi.com |
Potential for Novel Chemical Transformations and Applications
The this compound scaffold is ripe with potential for further chemical exploration and the discovery of new applications. The hydroxyl group at the C-2 position serves as a versatile functional handle for a wide range of chemical transformations. researchgate.net It can be oxidized to the corresponding ketone, esterified to produce novel esters, or substituted to introduce other functional groups, for instance, via an Appel reaction to form a bromide. csic.es The nitrogen atom can also be functionalized to create diverse compound libraries. nih.gov
The established biological importance of the tropane core suggests that new derivatives of this compound could yield potent and selective therapeutic agents. tandfonline.com Research into functionalized tropanes has already identified novel inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers. nih.gov Other derivatives are potent ligands for the dopamine (B1211576) transporter (DAT), making them relevant for treating neurological and psychiatric disorders. acs.org The rigid, bicyclic structure of the compound also makes it an interesting constrained analogue of the amino acid proline, suggesting potential applications in peptide science and organocatalysis. nih.gov The continued exploration of this scaffold through modern medicinal chemistry techniques holds the promise of unlocking new pharmaceuticals for a range of challenging diseases. researchgate.nettandfonline.com
Q & A
Q. What are the established methods for synthesizing (1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol, and how does stereochemistry influence reaction pathways?
The synthesis of this compound often employs radical cyclization or stereoselective catalytic systems. For example, derivatives of this scaffold have been synthesized via radical cyclization of azetidin-2-ones using n-tributyltin hydride and AIBN, achieving high diastereocontrol (>99%) . Enantioselective approaches, such as asymmetric hydrogenation or chiral auxiliary-mediated reactions, are critical for controlling the (1S,5R) configuration, which is central to its bioactivity in tropane alkaloids . Stereochemical outcomes are highly dependent on the choice of catalysts (e.g., transition-metal complexes) and protecting groups (e.g., tert-butoxycarbonyl) to prevent racemization during synthesis .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?
Structural elucidation relies on:
- NMR spectroscopy : H and C NMR identify proton environments and carbon hybridization, with coupling constants confirming bicyclic ring geometry.
- X-ray crystallography : Resolves absolute stereochemistry, as demonstrated in derivatives like [(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl] hydroxydiphenylacetate hydrochloride, where the (1S,5R) configuration was confirmed via crystallographic data .
- Mass spectrometry : High-resolution MS (e.g., HRMS-ESI) validates molecular formulas and fragmentation patterns .
Q. What nomenclature rules apply to bicyclic compounds like this compound, and how are stereochemical descriptors assigned?
The IUPAC name follows bicyclo[m.n.p] notation, where m, n, and p denote bridge carbon counts. For this compound:
- "8-Aza" indicates a nitrogen atom at position 8.
- Stereodescriptors (1S,5R) are determined by Cahn-Ingold-Prelog priorities, with bridgehead carbons 1 and 5 defining the bicyclo system’s spatial arrangement. Exo/endo prefixes further specify substituent orientation relative to the bridged rings .
Advanced Research Questions
Q. What strategies optimize sigma receptor affinity and selectivity in 8-azabicyclo[3.2.1]octane derivatives, and how do structural modifications impact pharmacological profiles?
Key strategies include:
- Substituent engineering : Introducing aryl or alkyl groups at C3 or C6 enhances sigma-2 receptor binding. For example, 3-phenylallyl substitutions improve selectivity over sigma-1 receptors by >100-fold .
- Hybrid pharmacophores : Combining the bicyclic core with triazole or benzothiazole moieties (e.g., in molecular glue degraders) modulates kinase inhibition (e.g., NEK7) while retaining tropane-like neuroactivity .
- Conformational restriction : Bridged rings enforce rigid geometries that mimic endogenous ligands, as seen in sigma-2 agonists with sub-nM affinity .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across experimental models?
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HEK-293 vs. SH-SY5Y) or receptor expression levels can skew affinity measurements. Standardizing protocols (e.g., radioligand binding assays with uniform normalization) reduces variability .
- Structural heterogeneity : Minor stereochemical variations (e.g., 1R,5S vs. 1S,5R) drastically alter activity. Comparative studies using enantiomerically pure samples are essential .
- Context-dependent effects : Derivatives like NK7-902 exhibit dual kinase/degrader activity in cancer models but not in neurological assays, highlighting the need for target-specific validation .
Q. What challenges exist in achieving enantiomeric purity during 8-azabicyclo[3.2.1]octane synthesis, and which catalytic systems address them?
Challenges include:
- Racemization at bridgehead carbons : High reaction temperatures or acidic conditions can invert stereochemistry. Solutions:
- Byproduct formation : Radical cyclization may yield undesired diastereomers. Optimizing solvent polarity (e.g., toluene) and initiator concentrations (AIBN) improves selectivity .
Q. How do computational modeling approaches elucidate the binding mechanisms of 8-azabicyclo[3.2.1]octane derivatives with neurological targets?
- Docking simulations : Predict interactions with sigma receptors or CRBN E3 ligase, identifying key hydrogen bonds (e.g., between C2-OH and Glu172 in sigma-2) .
- MD simulations : Reveal conformational dynamics, such as ligand-induced stabilization of active vs. inactive kinase states .
- QSAR models : Correlate substituent electronegativity with binding energy, guiding rational design of high-affinity analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
